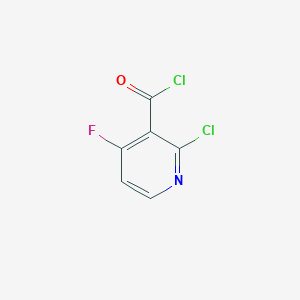![molecular formula C26H17NO4 B13125928 1-Amino-2-[([1,1'-biphenyl]-4-yl)oxy]-4-hydroxyanthracene-9,10-dione CAS No. 62592-03-4](/img/structure/B13125928.png)
1-Amino-2-[([1,1'-biphenyl]-4-yl)oxy]-4-hydroxyanthracene-9,10-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Amino-2-[([1,1’-biphenyl]-4-yl)oxy]-4-hydroxyanthracene-9,10-dione is a complex organic compound with a unique structure that combines an anthracene core with biphenyl and amino groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Amino-2-[([1,1’-biphenyl]-4-yl)oxy]-4-hydroxyanthracene-9,10-dione typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:
Formation of the anthracene core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the biphenyl group: This step often involves a coupling reaction, such as Suzuki or Heck coupling, to attach the biphenyl moiety to the anthracene core.
Amination and hydroxylation:
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Amino-2-[([1,1’-biphenyl]-4-yl)oxy]-4-hydroxyanthracene-9,10-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The biphenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens, alkylating agents, and nucleophiles.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted biphenyl derivatives.
Applications De Recherche Scientifique
1-Amino-2-[([1,1’-biphenyl]-4-yl)oxy]-4-hydroxyanthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics.
Mécanisme D'action
The mechanism by which 1-Amino-2-[([1,1’-biphenyl]-4-yl)oxy]-4-hydroxyanthracene-9,10-dione exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The biphenyl and anthracene moieties can facilitate binding to hydrophobic pockets, while the amino and hydroxyl groups can form hydrogen bonds with target molecules.
Comparaison Avec Des Composés Similaires
2-Aminobiphenyl: An amine derivative of biphenyl, used in similar applications but lacks the anthracene core.
4-Hydroxyanthracene-9,10-dione: A simpler anthracene derivative without the biphenyl and amino groups.
Uniqueness: 1-Amino-2-[([1,1’-biphenyl]-4-yl)oxy]-4-hydroxyanthracene-9,10-dione is unique due to its combination of functional groups and structural complexity. This allows it to participate in a wider range of chemical reactions and interact with a broader spectrum of biological targets compared to simpler analogs.
Propriétés
Numéro CAS |
62592-03-4 |
|---|---|
Formule moléculaire |
C26H17NO4 |
Poids moléculaire |
407.4 g/mol |
Nom IUPAC |
1-amino-4-hydroxy-2-(4-phenylphenoxy)anthracene-9,10-dione |
InChI |
InChI=1S/C26H17NO4/c27-24-21(31-17-12-10-16(11-13-17)15-6-2-1-3-7-15)14-20(28)22-23(24)26(30)19-9-5-4-8-18(19)25(22)29/h1-14,28H,27H2 |
Clé InChI |
MUPFNTCMAXTLNZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC=C(C=C2)OC3=C(C4=C(C(=C3)O)C(=O)C5=CC=CC=C5C4=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Bromo-4,5,7-trifluorobenzo[d]thiazole](/img/structure/B13125847.png)


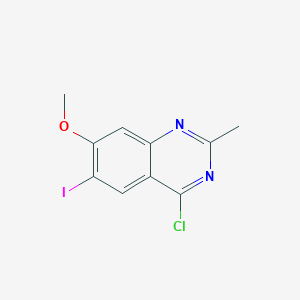
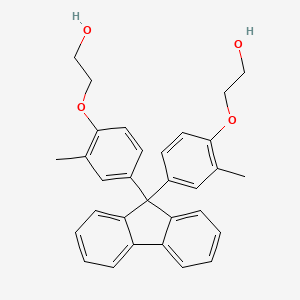
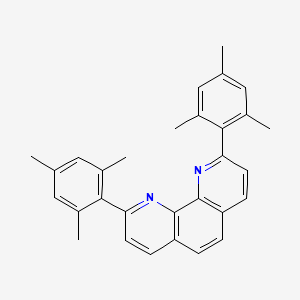
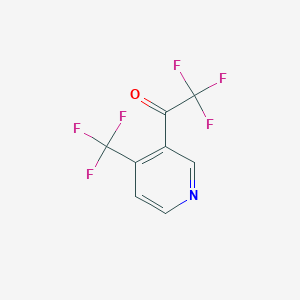

![tert-butyl N-[(1R)-2-oxo-1-phenyl-2-piperidin-1-ylethyl]carbamate](/img/structure/B13125890.png)
![9,10-Anthracenedione, 1,5-bis[(2-hydroxyethyl)thio]-](/img/structure/B13125894.png)
![7-Bromo-5-methoxypyrazolo[1,5-a]pyridine-3-carbonitrile](/img/structure/B13125904.png)

